molecular formula C12H14F3N3O B486194 1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol CAS No. 801228-17-1

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol

Cat. No.: B486194
CAS No.: 801228-17-1
M. Wt: 273.25g/mol
InChI Key: YZDOPYVGAQAWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol is a synthetic organic compound characterized by its unique structure, which includes a benzoimidazole ring substituted with a trifluoromethyl group

Preparation Methods

The synthesis of 1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Propanol Side Chain: This can be done through alkylation reactions using appropriate alkyl halides.

    Methylamination: The final step involves introducing the methylamino group, which can be achieved through reductive amination or other suitable amination techniques.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoimidazole ring, using reagents like alkyl halides or sulfonates.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly acting on specific receptors or enzymes.

    Biology: The compound may be used in biochemical assays to study enzyme kinetics or receptor binding.

    Industry: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The benzoimidazole ring may facilitate binding to specific active sites, while the propanol side chain can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol can be compared with other benzoimidazole derivatives, such as:

    1-Methylamino-3-(2-chlorobenzoimidazol-1-yl)-propan-2-ol: Similar structure but with a chlorine substituent instead of trifluoromethyl.

    1-Methylamino-3-(2-methylbenzoimidazol-1-yl)-propan-2-ol: Contains a methyl group instead of trifluoromethyl.

    1-Methylamino-3-(2-nitrobenzoimidazol-1-yl)-propan-2-ol: Features a nitro group, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which can enhance its metabolic stability and binding affinity to certain biological targets.

Properties

IUPAC Name

1-(methylamino)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-16-6-8(19)7-18-10-5-3-2-4-9(10)17-11(18)12(13,14)15/h2-5,8,16,19H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDOPYVGAQAWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN1C2=CC=CC=C2N=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153273
Record name α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801228-17-1
Record name α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801228-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.